molecular formula C26H28N6OS B2896467 (4-benzylpiperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone CAS No. 1207046-67-0

(4-benzylpiperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone

Cat. No.: B2896467
CAS No.: 1207046-67-0
M. Wt: 472.61
InChI Key: FJICTZDFPYYFCB-UHFFFAOYSA-N
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Description

The compound “(4-benzylpiperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone” is a complex organic molecule that features a combination of piperazine, triazole, and thiazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the piperazine, triazole, and thiazole rings, followed by their assembly into the final structure. Typical synthetic routes might include:

    Formation of the Piperazine Ring: This could involve the reaction of benzylamine with diethanolamine under acidic conditions.

    Formation of the Triazole Ring: This might be achieved through a click chemistry reaction, such as the Huisgen cycloaddition of an azide with an alkyne.

    Formation of the Thiazole Ring: This could involve the condensation of a thioamide with a haloketone.

    Assembly of the Final Compound: The final step would involve coupling the piperazine, triazole, and thiazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

The compound may have several scientific research applications, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Molecular Targets: The compound might interact with enzymes, receptors, or DNA.

    Pathways Involved: It could inhibit enzyme activity, block receptor binding, or intercalate into DNA, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    (4-benzylpiperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone: can be compared with other compounds containing piperazine, triazole, and thiazole rings, such as:

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6OS/c1-18-9-11-22(12-10-18)32-20(3)23(28-29-32)25-27-19(2)24(34-25)26(33)31-15-13-30(14-16-31)17-21-7-5-4-6-8-21/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJICTZDFPYYFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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